![molecular formula C22H26N4O B2685618 2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896854-92-5](/img/structure/B2685618.png)
2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that appears to contain several functional groups and structural motifs common in medicinal chemistry, including a tetrahydrofuran ring, a phenyl ring, and a pyrazolo[5,1-b]quinazolin-9-amine moiety. These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a comprehensive analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make it a base, and the aromatic ring could contribute to its stability .Scientific Research Applications
Anti-tubercular Agents
Research has shown that various substituted derivatives, including those related to the pyrazolo[5,1-b]quinazolin-amine framework, have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds with this structure exhibited significant anti-tubercular activity, highlighting their potential as therapeutic agents for tuberculosis. The studies emphasize the compounds' safety, as indicated by their cytotoxicity data using THP-1 cells, suggesting a promising therapeutic index (Maurya et al., 2013).
Acetylcholinesterase Inhibitors
Compounds structurally related to pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, were evaluated for their in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities. This research underscores the potential of these derivatives as treatments for neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role. Many of the synthesized compounds demonstrated good inhibitory activity, comparable to rivastigmine, a reference drug (Mahdavi et al., 2017).
Anti-inflammatory Activity
Fluorine-substituted derivatives related to the 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine structure have been synthesized and investigated for their anti-inflammatory activity. These studies revealed that compounds with specific fluorine substitutions displayed enhanced inhibitory effects on LPS-induced NO secretion compared to their starting ketones. This suggests their utility in developing anti-inflammatory treatments (Sun et al., 2019).
Antimicrobial Agents
Some novel derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activity. These studies identified compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinazolinone derivatives as effective antimicrobial agents (Sharma et al., 2008).
Future Directions
properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-20(16-8-3-2-4-9-16)22-24-19-12-6-5-11-18(19)21(26(22)25-15)23-14-17-10-7-13-27-17/h2-4,8-9,17,23H,5-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKKKGWNFEQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


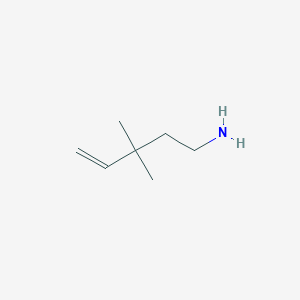


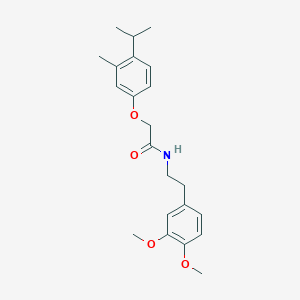


![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

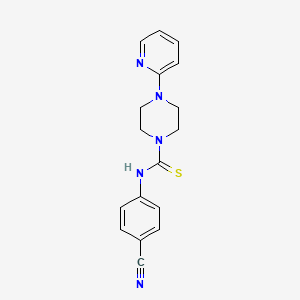
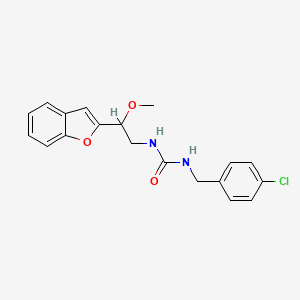
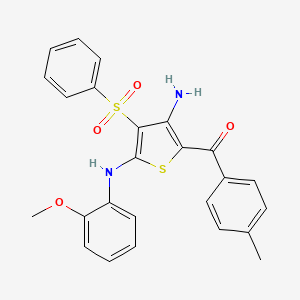
![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)